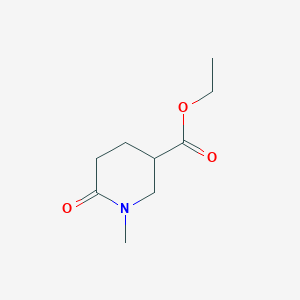

Ethyl 1-methyl-6-oxopiperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-methyl-6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-5-8(11)10(2)6-7/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUSOAYYUUQKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301197974 | |

| Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785761-59-2 | |

| Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785761-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate typically involves the esterification of 1-methyl-6-oxopiperidine-3-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Chemical Reactions Analysis

Ethyl 1-methyl-6-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Scientific Research Applications

Ethyl 1-methyl-6-oxopiperidine-3-carboxylate is a compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex molecules for pharmaceutical development and is studied for interactions with biological targets like enzymes and receptors. Research also explores its potential therapeutic effects, especially in treating neurological disorders, and its use in producing fine chemicals and active pharmaceutical ingredients.

Scientific Research Applications

- Chemistry Ethyl 1-methyl-6-oxopiperidine-3-carboxylate serves as a fundamental building block in synthesizing more complex molecules, especially in pharmaceutical development.

- Biology The compound is studied for its potential interactions with biological targets, including enzymes and receptors. Its stereochemistry is crucial for its biological activity and interactions, potentially acting as an agonist or antagonist to modulate target activity and influence biochemical pathways.

- Medicine This compound is investigated for potential therapeutic effects, particularly in treating neurological disorders. Studies in animal models have shown it can modulate pain, suggesting uses in pain management therapies. Derivatives of piperidine compounds, related to this ethyl ester, have demonstrated anticancer properties by inducing apoptosis in tumor cells.

- Industry Ethyl 1-methyl-6-oxopiperidine-3-carboxylate is utilized in the production of fine chemicals and as an intermediate in synthesizing active pharmaceutical ingredients.

Chemical Reactions

Ethyl (3R)-1-methylpiperidine-3-carboxylate can undergo several types of chemical reactions:

- Oxidation The ester group can be oxidized to form corresponding carboxylic acids. Common reagents for this process include potassium permanganate or chromium trioxide in acidic conditions, yielding (3R)-1-methylpiperidine-3-carboxylic acid.

- Reduction Esters can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride in anhydrous ether, resulting in (3R)-1-methylpiperidine-3-methanol.

- Substitution The ethoxy group can be replaced by other nucleophiles in nucleophilic substitution reactions, using reagents like sodium ethoxide or other strong nucleophiles in an aprotic solvent to create various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate and its analogs:

Biological Activity

Ethyl 1-methyl-6-oxopiperidine-3-carboxylate (EMO) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of EMO, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Overview

- Molecular Formula : C9H15NO3

- Molecular Weight : 185.22 g/mol

- CAS Number : 1785761-59-2

The synthesis of EMO typically involves the esterification of 1-methyl-6-oxopiperidine-3-carboxylic acid with ethanol under acidic conditions, often using sulfuric or hydrochloric acid as a catalyst.

Antimicrobial Properties

EMO has been evaluated for its antimicrobial activity against various pathogens. The compound exhibits notable efficacy against both Gram-positive and Gram-negative bacteria, which is critical for developing new antibiotics amid rising antibiotic resistance.

- Mechanism of Action : The antimicrobial activity is believed to stem from EMO's ability to disrupt bacterial cell membranes, leading to cell lysis and death. This effect may be mediated through interactions with specific bacterial enzymes or receptors .

Anticancer Properties

Recent studies have highlighted the anticancer potential of EMO, particularly in targeting multiple myeloma cells. The compound was subjected to in vitro cytotoxicity assays using RPMI 8226 human multiple myeloma cells.

- Cytotoxicity Assay : In an MTT assay, different concentrations (10, 100, and 500 µM) of EMO were tested. Results indicated a significant reduction in cell viability at higher concentrations, with an IC50 value determined for effective doses .

Case Studies

- Cytotoxic Activity Against Multiple Myeloma :

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial activity of EMO against standard antibiotics. Results showed that EMO had comparable or superior activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain tested .

The biological activity of EMO can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : EMO may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : The compound's ability to modulate receptor activity could influence signaling pathways critical for cell survival and growth, particularly in cancer cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Ethyl 1-methyl-6-oxopiperidine-3-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions involving β-keto esters and amines. Key steps include the formation of the piperidine ring through intramolecular amidation or condensation. Intermediates are characterized using - and -NMR to confirm regiochemistry and purity. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and isolate intermediates .

Q. What spectroscopic techniques are critical for verifying the structure of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the ester group (δ ~4.2 ppm for the ethyl group) and the carbonyl resonance (δ ~170-175 ppm in -NMR). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm) and lactam/amide bands (~1650 cm). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate the molecular formula .

Q. What safety protocols are required for handling Ethyl 1-methyl-6-oxopiperidine-3-carboxylate in laboratory settings?

Personal protective equipment (PPE), including gloves and safety goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation of vapors. Spills should be neutralized with inert absorbents and disposed of as hazardous waste. Consult safety data sheets (SDS) for specific handling and storage guidelines, particularly regarding flammability and reactivity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve stereochemical ambiguities in Ethyl 1-methyl-6-oxopiperidine-3-carboxylate derivatives?

SHELXL refines crystal structures by optimizing bond lengths, angles, and thermal displacement parameters. For stereoisomers, anomalous dispersion effects or twinning corrections (via SHELXD) can distinguish enantiomers. High-resolution data (≤1.0 Å) improves the reliability of hydrogen atom positioning, critical for confirming substituent orientation in the piperidine ring .

Q. What strategies mitigate discrepancies between computational NMR predictions and experimental data for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts, but discrepancies may arise due to solvent effects or conformational flexibility. To resolve these, compare experimental NMR data with multiple conformers using Boltzmann-weighted averages. Paramagnetic relaxation agents or variable-temperature NMR can also clarify dynamic equilibria .

Q. How can reaction yield be optimized in multi-step syntheses involving Ethyl 1-methyl-6-oxopiperidine-3-carboxylate?

Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, in cyclization steps, microwave-assisted synthesis reduces reaction time and improves yield. Purification via recrystallization (using ethyl acetate/hexane) or flash chromatography enhances purity. Kinetic studies (e.g., in situ IR) help pinpoint rate-limiting steps for optimization .

Q. What analytical approaches validate the absence of regioisomeric byproducts in the final compound?

High-resolution mass spectrometry (HRMS) confirms molecular formula specificity. - COSY and NOESY NMR experiments identify spatial correlations between protons, ruling out regioisomers. Comparative HPLC retention times against synthesized standards further distinguish byproducts .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting crystallographic and spectroscopic data for derivatives of this compound?

Cross-validate data using complementary techniques:

- If X-ray data suggests a planar lactam ring but NMR shows dynamic behavior, perform variable-temperature NMR to assess ring puckering.

- Compare computed (DFT) and experimental IR spectra to confirm hydrogen bonding patterns.

- Use single-crystal XRD to resolve ambiguities in substituent positioning inferred from NOE effects .

Q. What statistical methods are appropriate for analyzing reproducibility in synthetic batches?

Apply ANOVA to assess batch-to-batch variability in yield or purity. For impurity profiling, principal component analysis (PCA) of HPLC data identifies outlier batches. Control charts (e.g., Shewhart charts) monitor critical process parameters during scale-up .

Methodological Recommendations

- Synthesis: Prioritize microwave-assisted or flow chemistry for reproducibility .

- Characterization: Combine XRD (SHELX) with advanced NMR (e.g., -NMR) for unambiguous structural assignment .

- Data Integrity: Use open-source tools (e.g., CYLview, GaussView) for computational validation of experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.